![molecular formula C8H7F3O3S B1593995 o-tolyl Trifluoromethanesulfonate CAS No. 66107-34-4](/img/structure/B1593995.png)
o-tolyl Trifluoromethanesulfonate
Overview
Description
O-Tolyl Trifluoromethanesulfonate, also known as o-Tolyl Triflate, is a chemical compound with the molecular formula C8H7F3O3S . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular weight of o-Tolyl Trifluoromethanesulfonate is 240.20 . The molecule consists of an aromatic ring (tolyl group) attached to a trifluoromethanesulfonate group .Physical And Chemical Properties Analysis
O-Tolyl Trifluoromethanesulfonate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.37 and a refractive index of 1.44 .Scientific Research Applications
Organic Synthesis: Acylation Reactions
o-Tolyl Trifluoromethanesulfonate: is widely used as an acylation catalyst due to its high reactivity and selectivity. It facilitates both C-acylation and O-acylation reactions under mild conditions, which are crucial in the synthesis of complex organic molecules . This compound allows for the precise introduction of acyl groups into aromatic compounds, enabling the synthesis of a variety of ketones and esters that are significant in pharmaceuticals and agrochemicals.
Material Science: Aggregation-Induced Emission
In material science, o-Tolyl Trifluoromethanesulfonate plays a role in the synthesis of siloles, which exhibit aggregation-induced emission (AIE). This property is particularly valuable in the development of new optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells . The ability to control the luminescence of these materials through molecular design using o-Tolyl Trifluoromethanesulfonate is a key area of research.
Medicinal Chemistry: Indole Derivative Synthesis
The indole nucleus is a common and important motif in many pharmaceuticalso-Tolyl Trifluoromethanesulfonate is used in the synthesis of indole derivatives, which have shown promise in various therapeutic areas due to their high affinity to multiple biological receptors . The compound’s role in constructing these bioactive molecules is critical for developing new drugs.
Catalysis: Friedel–Crafts Acylation
o-Tolyl Trifluoromethanesulfonate: is employed in Friedel–Crafts acylation reactions, a fundamental method for introducing acyl groups into aromatic rings . This reaction is essential for the production of aryl ketones, which are intermediates in the manufacture of dyes, fragrances, and polymers.
Chemical Sensing: Sensor Development
The unique electronic structure of siloles synthesized using o-Tolyl Trifluoromethanesulfonate makes them suitable for use in chemical sensors . These sensors can detect various environmental pollutants and have applications in monitoring air quality and detecting hazardous substances.
Photophysics: Study of Luminescence Mechanisms
Research into the luminescence mechanisms of siloles involves o-Tolyl Trifluoromethanesulfonate . Understanding the photophysical properties of these compounds can lead to advancements in fluorescence microscopy and the development of biological probes .
Safety And Hazards
O-Tolyl Trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
(2-methylphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGJRXPKONDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341279 | |
Record name | 2-Tolyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-tolyl Trifluoromethanesulfonate | |
CAS RN |
66107-34-4 | |
Record name | 2-Tolyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-Tolyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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